molecular formula C9H9Cl2FO2 B8029873 1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene

1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene

Cat. No.: B8029873
M. Wt: 239.07 g/mol
InChI Key: VQQKOTZUDNCCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and methoxyethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene typically involves the introduction of the methoxyethoxy group to a pre-functionalized benzene ring. One common method is through a nucleophilic substitution reaction where a suitable precursor, such as 1,4-dichloro-2-fluoro-3-nitrobenzene, is reacted with 2-methoxyethanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present in a precursor, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation of the methoxyethoxy group would produce an aldehyde or carboxylic acid.

Scientific Research Applications

1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-fluoro-3-(2-ethoxyethoxy)benzene
  • 1,4-Dichloro-2-fluoro-3-(2-methoxypropoxy)benzene
  • 1,4-Dichloro-2-fluoro-3-(2-methoxyethoxy)benzene

Uniqueness

This compound is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,4-dichloro-2-fluoro-3-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2FO2/c1-13-4-5-14-9-7(11)3-2-6(10)8(9)12/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQKOTZUDNCCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.